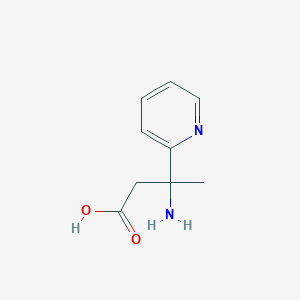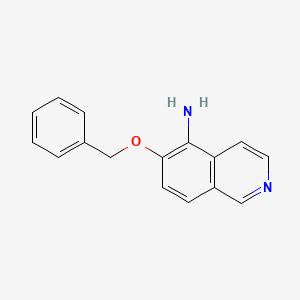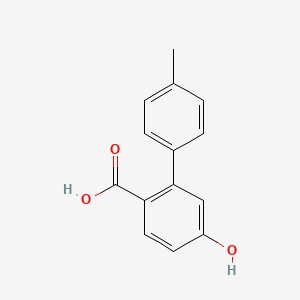
4-Hydroxy-2-(4-methylphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(4-methylphenyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a benzene ring, with a methyl group (-CH3) substituent on the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(4-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylphenol (p-cresol) with phthalic anhydride, followed by hydrolysis and decarboxylation. The reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and an organic solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound often involves the Kolbe-Schmitt reaction. This method entails the carboxylation of potassium phenoxide with carbon dioxide under high pressure and temperature, followed by acidification to yield the desired product. This process is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(4-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Hydroxy-2-(4-methylphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(4-methylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The carboxyl group can undergo ionization, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Similar structure but lacks the methyl group.
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but with the hydroxyl group in a different position.
3-Hydroxybenzoic acid: Similar structure but with the hydroxyl group in a different position.
Uniqueness
4-Hydroxy-2-(4-methylphenyl)benzoic acid is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
4-hydroxy-2-(4-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)13-8-11(15)6-7-12(13)14(16)17/h2-8,15H,1H3,(H,16,17) |
InChI Key |
CRYGWYIBWUUQCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


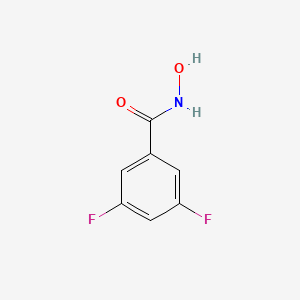
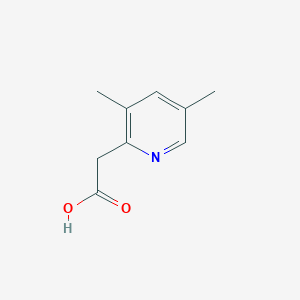
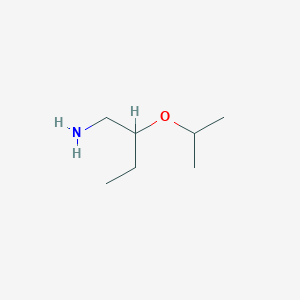


![(2-Ethoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13296859.png)

amine](/img/structure/B13296861.png)
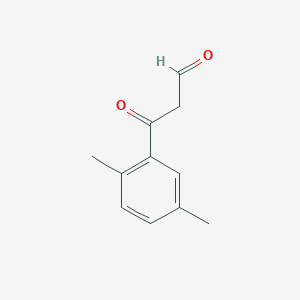
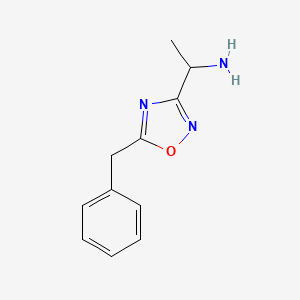
amine](/img/structure/B13296875.png)
![3-[3-(Aminomethyl)phenyl]-1-phenylurea](/img/structure/B13296893.png)
